5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16681260
Molecular Formula: C11H9NOS2
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NOS2 |
|---|---|
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14) |
| Standard InChI Key | NTFGFSORFHWWPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (5Z)-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its stereochemical and functional attributes. The Z designation indicates the spatial orientation of the 3-methylbenzylidene substituent relative to the thiazolidinone ring . Its molecular formula, C₁₁H₉NOS₂, corresponds to a molecular weight of 235.3 g/mol .
Structural Features and Stereochemistry
The molecule comprises a thiazolidinone core (a five-membered ring containing sulfur and nitrogen atoms) fused to a 3-methylbenzylidene group via a conjugated double bond. Key structural elements include:
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Thiazolidinone ring: Positions 1 and 3 are occupied by nitrogen and sulfur, respectively.
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Sulfanylidene group: A thiocarbonyl (C=S) moiety at position 2.
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3-Methylbenzylidene substituent: A meta-methyl-substituted aromatic ring connected via a methylidene bridge at position 5 .
The Z-configuration ensures that the 3-methylphenyl group and the sulfanylidene residue reside on the same side of the double bond, influencing molecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NOS₂ | |
| Molecular Weight | 235.3 g/mol | |
| SMILES Notation | CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=S)S2 | |
| InChIKey | NTFGFSORFHWWPQ-TWGQIWQCSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and 3-methylbenzaldehyde derivatives. A representative protocol includes:
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Dissolving 2-thioxo-1,3-thiazolidin-4-one in dimethylformamide (DMF).
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Adding 3-methylbenzaldehyde and a base (e.g., potassium carbonate) to facilitate aldol condensation.
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Refluxing the mixture under inert conditions to yield the target compound.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Thiocarbonyl group: Participates in nucleophilic substitutions, enabling the formation of disulfide bonds or coordination complexes.
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α,β-Unsaturated ketone: Undergoes Michael additions or Diels-Alder reactions for derivatization .
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Aromatic ring: Subject to electrophilic substitution, allowing further functionalization at the meta position .
Physicochemical and Spectral Characteristics
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C=S stretch) confirm the thiazolidinone core .
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Nuclear Magnetic Resonance (NMR):
Computational Predictions
Density functional theory (DFT) calculations predict a planar geometry for the thiazolidinone ring, with the 3-methylphenyl group adopting a perpendicular orientation to minimize steric strain . The HOMO-LUMO gap of 4.2 eV suggests moderate electronic stability .
Applications in Drug Development
Lead Optimization
Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance bioavailability and target affinity. For instance, a nitro derivative shows a 3-fold improvement in anticancer potency.
Prodrug Design
Esterification of the C4 carbonyl group improves metabolic stability, enabling sustained release in preclinical models .
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